molecular formula C18H16FN3O3 B2541312 benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate CAS No. 1355792-25-4

benzyl N-({[cyano(2-fluorophenyl)methyl]carbamoyl}methyl)carbamate

Cat. No. B2541312
CAS RN: 1355792-25-4
M. Wt: 341.342
InChI Key: ZAVGUSCKLIASNF-UHFFFAOYSA-N
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Description

Carbamates are organic compounds derived from carbamic acid (H2NCOOH) . A well-known carbamate is methyl carbamate, which is a colorless solid and the simplest ester of carbamic acid . It’s prepared by the reaction of methanol and urea .


Synthesis Analysis

Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and halides . This method avoids N-alkylation of the amine and over-alkylation of the carbamate .


Molecular Structure Analysis

Carbamates have a carbonyl group (C=O) flanked by an amine (N) and an oxygen atom . The nitrogen of a carbamate is relatively non-nucleophilic .


Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . Free radical bromination, nucleophilic substitution, and oxidation are some of the reactions that can occur at the benzylic position .


Physical And Chemical Properties Analysis

Methyl carbamate, a simple carbamate, is a colorless solid . It has a molar mass of 75 g/mol and is soluble in water .

Safety and Hazards

Methyl carbamate is not mutagenic in Salmonella but is mutagenic in Drosophila . Experimental evidence shows that it is a carcinogen in rats .

Future Directions

The future directions of carbamates could involve further exploration of their synthesis methods and applications. For instance, the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent enables the direct conversion of low-concentration CO2 into carbamates . This environmentally friendly approach does not require the addition of metal complex catalysts or metal salt additives .

properties

IUPAC Name

benzyl N-[2-[[cyano-(2-fluorophenyl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c19-15-9-5-4-8-14(15)16(10-20)22-17(23)11-21-18(24)25-12-13-6-2-1-3-7-13/h1-9,16H,11-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVGUSCKLIASNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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